![molecular formula C9H18Cl2N2 B14894461 Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,7S,8R)-2,5-Diazatricyclo[6210,2,7]undecane dihydrochloride is a complex organic compound known for its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane monohydrochloride
- (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane trihydrochloride
Comparison: Compared to its similar compounds, (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride is unique due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain chemical and biological applications.
特性
分子式 |
C9H18Cl2N2 |
|---|---|
分子量 |
225.16 g/mol |
IUPAC名 |
2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H |
InChIキー |
SLFKOEQRYPOZJC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3N2CCNC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


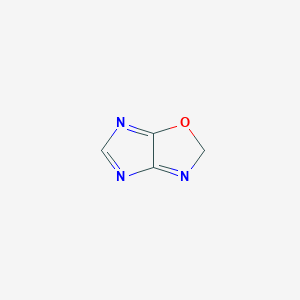

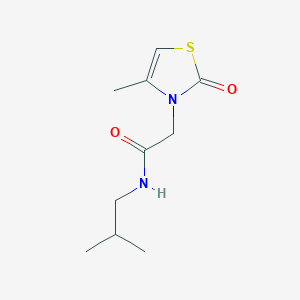
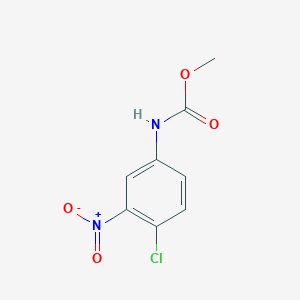
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

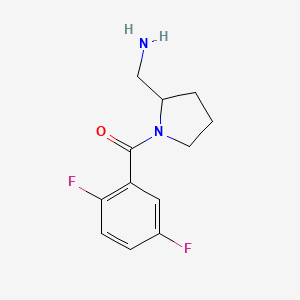
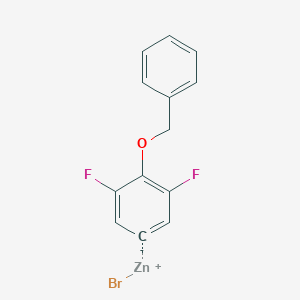
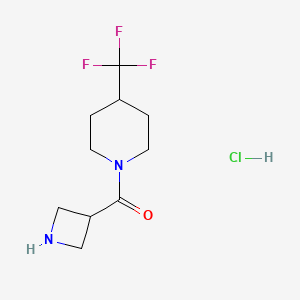
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
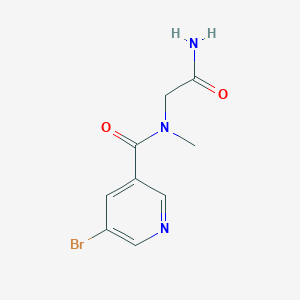
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
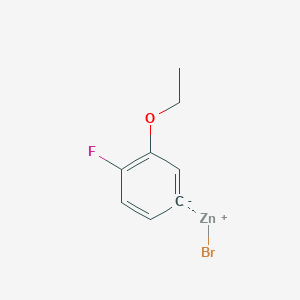
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
